molecular formula C10H11BClNO3 B15247965 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid

2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid

Cat. No.: B15247965
M. Wt: 239.46 g/mol
InChI Key: ZXCSFHNBVHLHBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a chloro group, a cyclopropylcarbamoyl group, and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-nitrophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, amine derivatives, and substituted phenylboronic acids, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and cyclopropylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.

Properties

Molecular Formula

C10H11BClNO3

Molecular Weight

239.46 g/mol

IUPAC Name

[2-chloro-5-(cyclopropylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C10H11BClNO3/c12-9-4-1-6(5-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)

InChI Key

ZXCSFHNBVHLHBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2CC2)Cl)(O)O

Origin of Product

United States

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